molecular formula C5H12ClNO3 B6180910 methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride CAS No. 916892-19-8

methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B6180910
CAS No.: 916892-19-8
M. Wt: 169.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl ester group. It is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
  • Methyl (2R)-2-amino-2-methylpropanoate hydrochloride

Uniqueness

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

916892-19-8

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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